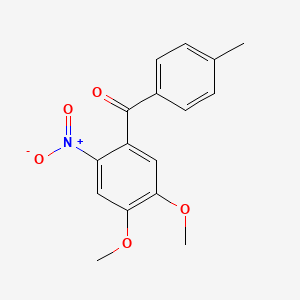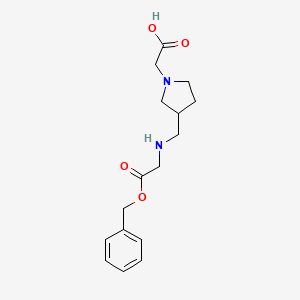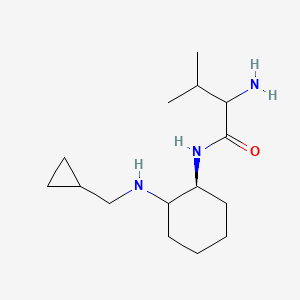
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a cyclohexyl ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a cyclopropylmethylamine with a cyclohexyl ketone, followed by the introduction of the butanamide group through amide bond formation. The reaction conditions often require the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)-3-methylbutanamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethyl group and the cyclohexyl ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H29N3O |
|---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
2-amino-N-[(1S)-2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)18-13-6-4-3-5-12(13)17-9-11-7-8-11/h10-14,17H,3-9,16H2,1-2H3,(H,18,19)/t12?,13-,14?/m0/s1 |
InChI Key |
JMEBNXNVMPITTP-MOKVOYLWSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@H]1CCCCC1NCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
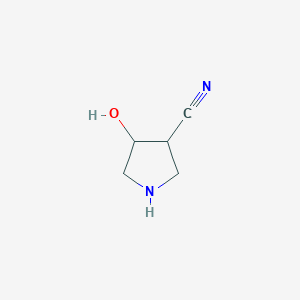



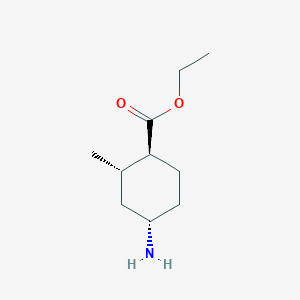
![5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12997335.png)
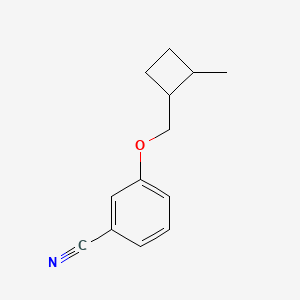

![N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12997351.png)
